![molecular formula C27H26N2O3 B7720981 N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide](/img/structure/B7720981.png)
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is a synthetic compound with potential applications in scientific research. It belongs to the class of benzamides and has a molecular weight of 430.54 g/mol. This compound is also known as EHP-101 and has been shown to have potential therapeutic properties.
Mechanism of Action
EHP-101 acts on the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells and cells of the nervous system. It has been shown to modulate the immune response and reduce inflammation in the central nervous system. EHP-101 also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EHP-101 has been shown to reduce inflammation in animal models of multiple sclerosis and neuropathic pain. It also has neuroprotective effects, as evidenced by its ability to reduce neuronal damage in models of Huntington's disease. In addition, EHP-101 has been shown to improve motor function and reduce pain in animal models of these conditions.
Advantages and Limitations for Lab Experiments
One advantage of using EHP-101 in laboratory experiments is its specificity for the CB2 receptor, which allows for targeted modulation of the immune response and inflammation. However, EHP-101 has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the safety and efficacy of EHP-101 in humans.
Future Directions
Future research on EHP-101 could focus on its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation is needed to determine the optimal dosing and administration of EHP-101 in humans. Finally, research could explore the use of EHP-101 in combination with other therapies to enhance its effectiveness.
Synthesis Methods
EHP-101 can be synthesized through a multistep process involving the reaction of 2-hydroxy-6-methylquinoline-3-carboxylic acid with 4-ethoxyaniline, followed by the coupling reaction with 2-methylbenzoyl chloride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
EHP-101 has been investigated for its potential use in treating various neurological disorders, including multiple sclerosis, Huntington's disease, and neuropathic pain. Studies have shown that EHP-101 has anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of these conditions.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-4-32-23-12-10-22(11-13-23)29(27(31)24-8-6-5-7-19(24)3)17-21-16-20-15-18(2)9-14-25(20)28-26(21)30/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOINBIYEKVHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.